
1,6-Heptadiynylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Heptadiynylbenzene: is an organic compound with the molecular formula C13H12 . It is characterized by a benzene ring substituted with a heptadiynyl group, which consists of a seven-carbon chain with two triple bonds. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,6-Heptadiynylbenzene can be synthesized through various methods. One common approach involves the coupling of a benzene derivative with a heptadiyne precursor. The reaction typically requires a palladium catalyst and a base, such as triethylamine, under an inert atmosphere. The reaction conditions often include elevated temperatures to facilitate the coupling process.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1,6-Heptadiynylbenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds, leading to partially or fully saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst is often used for reduction reactions.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions on the benzene ring.
Major Products:
Oxidation: Products include diketones and other oxygenated compounds.
Reduction: Products include partially or fully saturated hydrocarbons.
Substitution: Products include brominated or nitrated benzene derivatives.
Scientific Research Applications
1,6-Heptadiynylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving triple bonds.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1,6-Heptadiynylbenzene depends on the specific reaction it undergoes. In general, the compound’s reactivity is influenced by the presence of the triple bonds and the benzene ring. These structural features allow it to participate in a variety of chemical transformations, including cycloaddition reactions and metal-catalyzed coupling reactions. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.
Comparison with Similar Compounds
1,7-Octadiyne: Similar structure but with an additional carbon in the chain.
1,8-Nonadiyne: Similar structure but with two additional carbons in the chain.
1,4-Diethynylbenzene: Similar structure but with two ethynyl groups on the benzene ring.
Uniqueness: 1,6-Heptadiynylbenzene is unique due to its specific carbon chain length and the positioning of the triple bonds. This unique structure imparts distinct reactivity and properties, making it valuable in various chemical and industrial applications.
Properties
Molecular Formula |
C13H12 |
|---|---|
Molecular Weight |
168.23 g/mol |
IUPAC Name |
hepta-1,6-diynylbenzene |
InChI |
InChI=1S/C13H12/c1-2-3-4-5-7-10-13-11-8-6-9-12-13/h1,6,8-9,11-12H,3-5H2 |
InChI Key |
AFPWUBOLSHOAKO-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCCC#CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


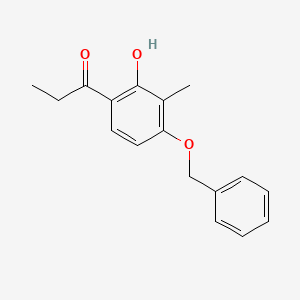
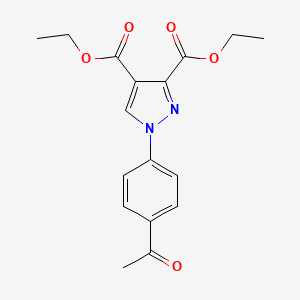


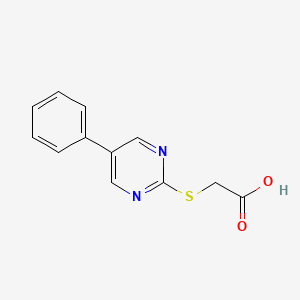

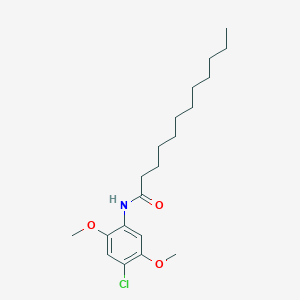
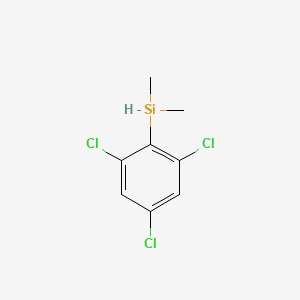
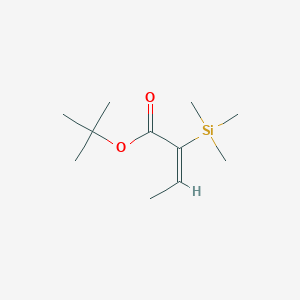

![(1Z,7Z,13Z,15E)-15-methoxy-14-azatetracyclo[14.4.0.02,7.08,13]icosa-1,3,5,7,9,11,13,15,17,19-decaene](/img/structure/B11952775.png)
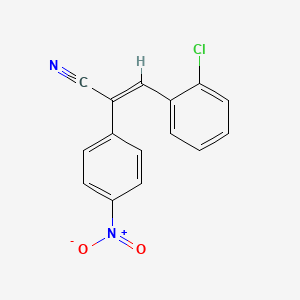
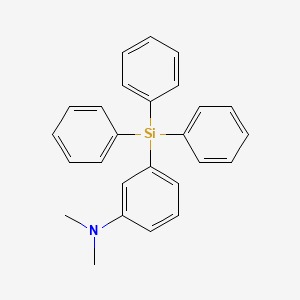
![methyl N-[(benzyloxy)carbonyl]glycylglycylleucinate](/img/structure/B11952795.png)
